Iofetamine hydrochloride

Vue d'ensemble

Description

Iofetamine hydrochloride, also known as N-isopropyl-p-iodoamphetamine hydrochloride, is a radiopharmaceutical compound primarily used in cerebral blood perfusion imaging. It is labeled with the radioactive isotope iodine-123, which makes it suitable for single-photon emission computed tomography (SPECT) imaging. This compound is particularly significant in diagnosing and evaluating neurological conditions such as stroke, epilepsy, and Alzheimer’s disease .

Méthodes De Préparation

The synthesis of iofetamine hydrochloride involves several steps:

Reductive Amination: Phenylacetone is reacted with ammonium chloride and sodium cyanoborohydride in methanol to produce N-isopropylamphetamine.

Iodination: The resulting N-isopropylamphetamine is then iodinated using iodine-123 to form N-isopropyl-p-iodoamphetamine.

Formation of Hydrochloride Salt: The final step involves converting N-isopropyl-p-iodoamphetamine to its hydrochloride salt using hydrogen chloride in ether

Analyse Des Réactions Chimiques

Metabolic Pathway

Iofetamine undergoes sequential metabolic transformations in vivo, primarily in the brain, lungs, and liver. The reactions involve enzymatic degradation of its amphetamine-derived structure:

Route 1: Reductive Amination of Phenylacetone

-

Reductive amination : Phenylacetone reacts with ammonium acetate and sodium cyanoborohydride to form d,l-amphetamine .

-

Iodination : The amphetamine derivative is iodinated, followed by acid hydrolysis to isolate the para-isomer (p-iodoamphetamine).

-

Reductive condensation : The primary amine salt is condensed with acetone using sodium cyanoborohydride to yield iofetamine .

-

Salt formation : The free base is converted to the hydrochloride salt .

Route 2: p-Iodophenylacetic Acid Derivation

-

Condensation : p-Iodophenylacetic acid reacts with acetic anhydride to form p-iodophenylacetone .

-

Reductive amination : p-Iodophenylacetone is reductively aminated with isopropylamine to produce iofetamine .

Route 3: p-Iodobenzaldehyde Pathway

-

Condensation : p-Iodobenzaldehyde reacts with nitromethane, followed by reductive hydrolysis to yield p-iodophenylacetone .

-

Reductive amination : Proceeds as in Route 2 to synthesize iofetamine .

Reaction Mechanisms

Iofetamine’s chemical behavior is influenced by its amphetamine backbone and iodine substitution:

-

Lipophilicity : Its high lipophilicity enables rapid penetration of the blood-brain barrier, critical for cerebral imaging.

-

Enzymatic Susceptibility : The N-isopropyl group undergoes dealkylation via enzymatic action, initiating metabolic breakdown .

-

Stability : Metabolites like p-iodohippuric acid are stable and excreted efficiently, minimizing residual activity in vivo .

Applications De Recherche Scientifique

Neurological Imaging

Iofetamine hydrochloride is primarily used in SPECT imaging to assess cerebral blood flow. It plays a crucial role in diagnosing various neurological conditions:

- Alzheimer's Disease : Studies indicate that iofetamine uptake is significantly reduced in patients with Alzheimer's disease (AD), particularly in the parietal region, which correlates with cognitive deficits. A study involving 37 patients demonstrated that lower iofetamine activity was associated with impaired patient function and cognitive decline .

- Stroke : Iofetamine is instrumental in evaluating cerebral perfusion in stroke patients, helping to identify areas of reduced blood flow and potential ischemic regions.

- Epilepsy : The compound aids in localizing seizure foci by assessing regional cerebral activity during ictal and interictal states.

Pharmacological Research

Beyond imaging, this compound is studied for its pharmacological properties:

- Neurotransmitter Systems : Research has focused on its interactions with neurotransmitter systems, particularly serotonin, norepinephrine, and dopamine. Understanding these interactions helps elucidate the pharmacodynamics of amphetamine analogs.

- Metabolism Studies : Investigations into the metabolism of iofetamine reveal that it undergoes dealkylation to form p-iodoamphetamine (PIA), which retains similar brain uptake characteristics. This metabolic pathway has been characterized using high-performance liquid chromatography (HPLC) to analyze metabolites in biological samples .

Case Study 1: Alzheimer's Disease Diagnosis

A study assessed the diagnostic accuracy of this compound using SPECT in 58 patients diagnosed with Alzheimer's disease. The results showed a sensitivity of 88% and specificity of 87% for detecting abnormal regional brain activity. Notably, the parietal lobes exhibited the most significant functional impairment, correlating with clinical assessments .

Case Study 2: Stroke Evaluation

In a cohort study involving stroke patients, iofetamine SPECT imaging successfully identified regions of hypoperfusion. The imaging results were compared against clinical outcomes and other diagnostic modalities, demonstrating high concordance in identifying ischemic territories .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Outcomes |

|---|---|---|

| Neurology | Assessment of cerebral blood flow in various conditions | Effective in diagnosing AD, stroke, and epilepsy |

| Pharmacology | Study of neurotransmitter interactions | Insights into amphetamine analog pharmacodynamics |

| Metabolism | Characterization of metabolic pathways | Identified dealkylation and oxidative degradation pathways |

| Diagnostic Accuracy | Evaluating SPECT imaging effectiveness | High sensitivity and specificity for AD diagnosis |

Mécanisme D'action

Iofetamine hydrochloride exerts its effects by mimicking endogenous neurotransmitters. It crosses the blood-brain barrier due to its lipophilic nature and is taken up by presynaptic terminals of neurons. Inside the neurons, it is stored in synaptic vesicles and released in response to neuronal activity. The radioactive iodine-123 emits gamma photons, which are detected by SPECT imaging to provide a three-dimensional representation of cerebral blood flow and neuronal activity .

Comparaison Avec Des Composés Similaires

Iofetamine hydrochloride is similar to other radiopharmaceuticals used in brain imaging, such as:

N-isopropylamphetamine: A non-radioactive analog used in pharmacological studies.

p-Iodoamphetamine: Another radiopharmaceutical used for similar imaging purposes.

d-Amphetamine: A stimulant with similar pharmacological properties but different applications. What sets this compound apart is its specific use in SPECT imaging due to the presence of iodine-123, which provides high-resolution images of cerebral blood flow

Activité Biologique

Iofetamine hydrochloride, also known as iodine-123 iofetamine (IMP), is a radiopharmaceutical primarily used in nuclear medicine for brain imaging. Its biological activity is characterized by its metabolic pathways, uptake in various tissues, and diagnostic utility in neurological conditions.

Metabolism and Pharmacokinetics

The metabolism of this compound involves several key steps:

- Dealkylation : The initial metabolic reaction occurs at the N-isopropyl group on the amphetamine side chain, converting iofetamine to p-iodoamphetamine (PIA). This transformation happens rapidly in the brain, lungs, and liver. Studies have shown that within 2 hours post-administration, approximately 20% of the IMP in the brain is converted to PIA, with over 90% remaining as PIA after 24 hours .

- Deamination : Following dealkylation, the next step is deamination, where PIA is converted to p-iodophenylacetone (PIPA). This intermediate does not accumulate significantly in plasma but is quickly further metabolized to p-iodobenzoic acid (PIB) mainly in the liver .

- Conjugation and Excretion : PIB undergoes conjugation with glycine to form p-iodohippuric acid (PIH), which is the primary metabolite excreted in urine. Approximately 20% of the administered dose appears in urine within a day .

Biological Activity and Imaging Applications

This compound plays a significant role in diagnosing various neurological disorders through Single Photon Emission Computed Tomography (SPECT). Its uptake patterns are indicative of cerebral perfusion and can reveal abnormalities associated with conditions such as Alzheimer's disease and brain tumors.

Case Studies

- Alzheimer's Disease : A study involving 58 patients with Alzheimer's disease showed that iofetamine SPECT imaging had a sensitivity of 88% and specificity of 87% for detecting regional brain activity abnormalities. The parietal lobes exhibited the most significant impairment, correlating with cognitive deficits assessed by the Blessed Dementia Scale .

- Metastatic Melanoma : In a recent case series, four out of five patients with brain metastases from melanoma demonstrated increased uptake of iofetamine I-123 in tumor regions. This suggests that certain tumors may selectively bind iofetamine due to specific chemical properties, aiding differential diagnosis from other tumor types .

Comparative Uptake Data

The following table summarizes the uptake of this compound in different clinical scenarios:

| Condition | Number of Patients | Increased Uptake Observed | Notes |

|---|---|---|---|

| Alzheimer's Disease | 58 | Yes | Sensitivity: 88%, Specificity: 87% |

| Metastatic Melanoma | 5 | Yes | Selective binding observed |

| Other Brain Tumors | 47 | No | Normal or decreased uptake compared to melanoma |

Propriétés

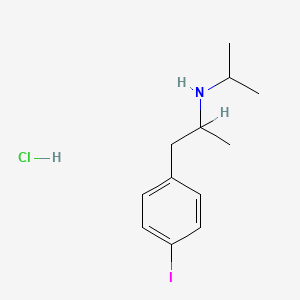

IUPAC Name |

1-(4-iodophenyl)-N-propan-2-ylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18IN.ClH/c1-9(2)14-10(3)8-11-4-6-12(13)7-5-11;/h4-7,9-10,14H,8H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFLDFEASYWNJGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(C)CC1=CC=C(C=C1)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045774 | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82691-32-5 | |

| Record name | Iofetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082691325 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Iofetamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IOFETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/877DO43251 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.